Cas no 3010-53-5 (Benzenamine,N,N-diethyl-4-[2-(3-methylphenyl)diazenyl]-)
3010-53-5 structure
Product Name:Benzenamine,N,N-diethyl-4-[2-(3-methylphenyl)diazenyl]-
CAS No:3010-53-5
MF:C17H21N3
MW:267.368743658066
CID:308660
PubChem ID:188294
Update Time:2025-04-19
Benzenamine,N,N-diethyl-4-[2-(3-methylphenyl)diazenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-diethyl-4-[2-(3-methylphenyl)diazenyl]-
- Benzenamine, N,N-diethyl-4-((3-methylphenyl)azo)-
- benzenamine, N,N-diethyl-4-[(E)-2-(3-methylphenyl)diazenyl]-
- N,N-Diethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
- 3010-53-5
- 3-Medeab
- SCHEMBL11681012
- N,N-diethyl-4-[(3-methylphenyl)diazenyl]aniline
- 3'-Methyl-4-diethylaminoazobenzene
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- Inchi: 1S/C17H21N3/c1-4-20(5-2)17-11-9-15(10-12-17)18-19-16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3/b19-18+
- InChI Key: OOMZGIIFVCOWSE-VHEBQXMUSA-N
- SMILES: N(C1C=CC(=CC=1)/N=N/C1=CC=CC(C)=C1)(CC)CC
Computed Properties
- Exact Mass: 267.17373
- Monoisotopic Mass: 267.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 28Ų
Experimental Properties
- Density: 1
- Boiling Point: 416.4°Cat760mmHg
- Flash Point: 205.6°C
- Refractive Index: 1.552
- PSA: 27.96
Benzenamine,N,N-diethyl-4-[2-(3-methylphenyl)diazenyl]- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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